

2-Hydroxy-4-(trifluoromethyl)pyridine CAS 50650-59-4

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Compound of Interest

Compound Name:	2-Hydroxy-4-(trifluoromethyl)pyridine
Cat. No.:	B044833

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An In-depth Technical Guide to **2-Hydroxy-4-(trifluoromethyl)pyridine** (CAS 50650-59-4): Properties, Synthesis, and Applications in Modern Chemistry

Introduction

2-Hydroxy-4-(trifluoromethyl)pyridine, also known by its IUPAC name 4-(trifluoromethyl)-1H-pyridin-2-one, is a specialized heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries.^{[1][2]} Its structure incorporates a pyridine ring, a hydroxyl (or keto) group, and a trifluoromethyl (CF₃) group. This unique combination of functional groups, particularly the electron-withdrawing and metabolically stable CF₃ moiety, makes it a highly valuable building block for synthesizing complex, biologically active molecules.^{[3][4]} This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's fundamental properties, tautomeric nature, synthesis protocols, key chemical transformations, and applications, grounded in established scientific principles.

Physicochemical Properties and Structural Analysis

A thorough understanding of the compound's physical and chemical characteristics is foundational to its effective use in a laboratory or industrial setting.

Core Physicochemical Data

The essential properties of **2-Hydroxy-4-(trifluoromethyl)pyridine** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	50650-59-4	[1][5][6]
Molecular Formula	C ₆ H ₄ F ₃ NO	[5][7]
Molecular Weight	163.10 g/mol	[5][7]
Appearance	White to light orange crystalline powder	[2]
Melting Point	161-165 °C	[1][2]
Boiling Point	221.2 ± 40.0 °C (Predicted)	[2][8]
Solubility	Soluble in methanol	[1][2][8]
pKa	10.76 ± 0.10 (Predicted)	[2][8]
IUPAC Name	4-(trifluoromethyl)-1H-pyridin-2-one	[5]

The Critical Role of Tautomerism

A defining characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone isomers.[9][10] This equilibrium between the aromatic alcohol (lactim) form and the amide (lactam) form is not merely a theoretical concept; it dictates the compound's reactivity, physical properties, and intermolecular interactions.

The position of the equilibrium is highly sensitive to the surrounding environment:

- In Polar Solvents (e.g., water, alcohols): The equilibrium strongly favors the 2-pyridone form. This is because the polar amide group of the pyridone tautomer is better stabilized by polar solvents through hydrogen bonding.[10][11]
- In Non-Polar Solvents (e.g., cyclohexane): The 2-hydroxypyridine form becomes more significant, although the pyridone form may still be slightly preferred.[10][11]

- In the Gas Phase: The 2-hydroxypyridine tautomer is generally more stable.[12]
- In the Solid State: X-ray crystallography and IR spectroscopy confirm that the 2-pyridone form is predominant, largely due to efficient packing and intermolecular hydrogen bonding in the crystal lattice.[10]

The presence of water, even in small amounts, can significantly shift the equilibrium toward the pyridone form by forming stabilizing hydrogen-bonded complexes.[11][13] This is a critical consideration for reaction design, as the nucleophilicity of the molecule (N- vs. O-alkylation) depends on which tautomer is prevalent.

Caption: Tautomeric equilibrium of the core structure.

Spectroscopic Characterization

While actual spectra should be run for confirmation, the expected spectroscopic features are as follows:

- ^1H NMR: Signals corresponding to the three protons on the pyridine ring. Their chemical shifts and coupling constants would be influenced by the electron-withdrawing CF_3 group. The N-H proton of the pyridone tautomer would appear as a broad singlet.
- ^{19}F NMR: A sharp singlet is expected for the CF_3 group, as there are no neighboring fluorine or hydrogen atoms to cause splitting.[5]
- ^{13}C NMR: Six distinct carbon signals are expected, including one for the CF_3 carbon (which would show a quartet due to C-F coupling) and a signal for the carbonyl carbon ($\text{C}=\text{O}$) of the dominant pyridone tautomer in the range of 160-170 ppm.
- Infrared (IR) Spectroscopy: For the dominant pyridone form, a strong absorption band corresponding to the $\text{C}=\text{O}$ stretching vibration would be visible around $1650\text{-}1690\text{ cm}^{-1}$. A broad absorption for the N-H stretch would also be present around $3000\text{-}3400\text{ cm}^{-1}$. The O-H stretch of the hydroxypyridine form (around $3200\text{-}3600\text{ cm}^{-1}$) would be weak or absent in a solid-state spectrum.

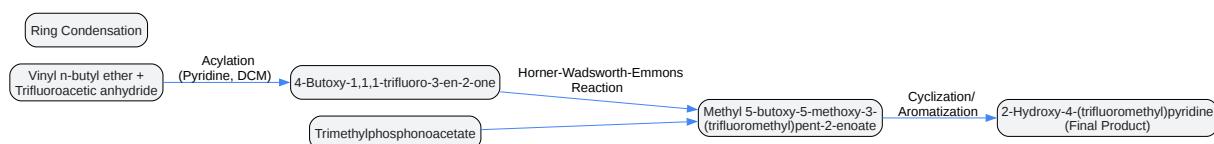
Synthesis and Manufacturing

The synthesis of **2-Hydroxy-4-(trifluoromethyl)pyridine** can be achieved through cyclocondensation reactions, which build the heterocyclic ring from acyclic, fluorine-containing precursors. This approach is often more efficient and scalable than attempting to introduce a trifluoromethyl group onto a pre-existing pyridine ring.[14]

Laboratory Synthesis Protocol

The following protocol is adapted from a patented synthetic route and illustrates a practical method for its preparation.[15] This multi-step process involves the formation of a fluorinated enone followed by a ring-closing condensation.

Workflow Diagram: Synthesis of **2-Hydroxy-4-(trifluoromethyl)pyridine**



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Caption: Key steps in the synthesis workflow.

Step-by-Step Methodology:

- Synthesis of 4-Butoxy-1,1,1-trifluoro-3-en-2-one (Intermediate 1):
 - Rationale: This step creates the core trifluoromethyl ketone fragment needed for the pyridine ring. Vinyl ether serves as a masked acetaldehyde equivalent.
 - Procedure: To a reactor containing vinyl n-butyl ether and pyridine in dichloromethane (DCM), slowly add trifluoroacetic anhydride while maintaining the temperature between -10°C and 0°C. After the addition, allow the reaction to warm to room temperature and stir for 2 hours. The pyridine acts as a base to neutralize the trifluoroacetic acid byproduct.

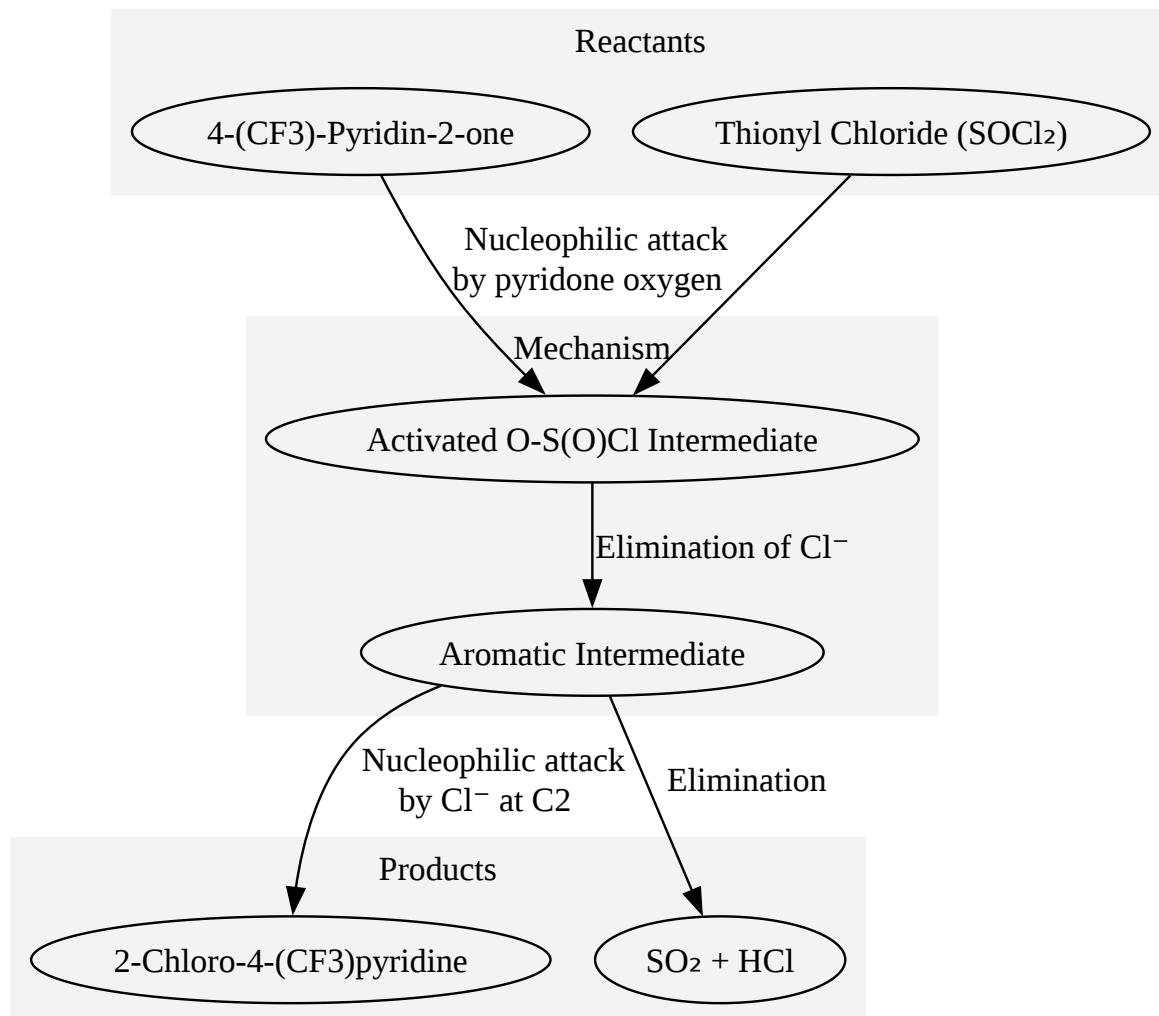
- Work-up: Cool the reaction mixture, filter any solids, and wash the filtrate with water. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate.
- Synthesis of Methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate (Intermediate 2):
 - Rationale: A Horner-Wadsworth-Emmons reaction is used to extend the carbon chain, introducing the ester group that will ultimately form part of the pyridine ring.
 - Procedure: React Intermediate 1 with trimethylphosphonoacetate in an appropriate solvent system. This step creates the necessary six-carbon backbone for the target heterocycle.
- Cyclocondensation to form **2-Hydroxy-4-(trifluoromethyl)pyridine** (Final Product):
 - Rationale: This is the key ring-forming step. Under appropriate conditions (often involving a base or acid catalyst), the acyclic intermediate undergoes an intramolecular condensation reaction, followed by elimination and aromatization to form the stable pyridine ring.
 - Procedure: Subject Intermediate 2 to cyclization conditions. This may involve heating with a condensing agent to facilitate the ring closure and subsequent aromatization to yield the final product.
 - Purification: The crude product is typically purified by recrystallization from a suitable solvent to obtain the final, high-purity compound.

Chemical Reactivity and Key Transformations

The reactivity of **2-Hydroxy-4-(trifluoromethyl)pyridine** is governed by the interplay between the pyridone system and the potent electron-withdrawing CF_3 group. Its most valuable transformation is the conversion of the hydroxyl/keto group into a leaving group, typically a chloride, which opens the door for a wide range of nucleophilic substitution reactions.

Protocol: Conversion to 2-Chloro-4-(trifluoromethyl)pyridine

This chlorination is a cornerstone reaction, transforming the relatively inert pyridone into a highly versatile electrophilic intermediate for drug and agrochemical synthesis.[15][16]



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